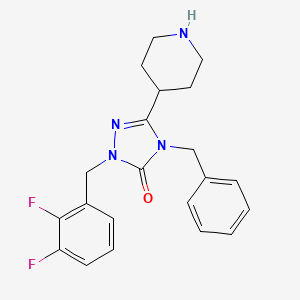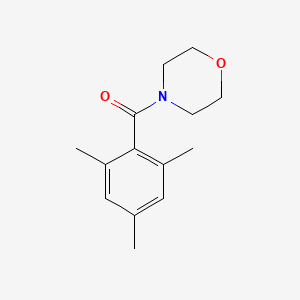![molecular formula C16H11ClN2O2 B5347726 (4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5347726.png)
(4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone is a chemical compound that belongs to the class of pyrazolone derivatives. It has shown potential as a pharmacological agent due to its anti-inflammatory, analgesic, antipyretic, and antitumor properties.
Mécanisme D'action
The mechanism of action of (4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone is not fully understood. However, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. It can also inhibit the production of pro-inflammatory cytokines and reduce the levels of reactive oxygen species in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation, pain, and fever in animal models. It has also shown antitumor activity in vitro and in vivo. In addition, it has been shown to have antioxidant properties and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone in lab experiments is its potential as a pharmacological agent. It has shown anti-inflammatory, analgesic, antipyretic, and antitumor activities, which make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties.
Orientations Futures
For research on (4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone include elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential as a drug candidate for the treatment of inflammatory diseases, pain, fever, and cancer. In addition, future research could focus on its potential as an antioxidant and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of (4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone involves the reaction of 4-chlorobenzoyl chloride with 3-(2-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction yields this compound as a white solid.
Applications De Recherche Scientifique
(4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone has been extensively studied for its pharmacological properties. It has shown anti-inflammatory, analgesic, antipyretic, and antitumor activities. Studies have also shown that it can inhibit the production of pro-inflammatory cytokines and reduce the levels of reactive oxygen species in cells.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-7-5-10(6-8-11)16(21)13-9-18-19-15(13)12-3-1-2-4-14(12)20/h1-9,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRJFJCUWFVBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5347647.png)
![N-cyclohexyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5347657.png)

![N-(2,6-dimethyl-4-pyrimidinyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5347684.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5347688.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide](/img/structure/B5347705.png)

![N-(2-ethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5347719.png)
![3-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5347721.png)

![1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5347738.png)
![6-methyl-2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5347745.png)
![dimethyl 2-[1-(2-butenoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5347750.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5347755.png)